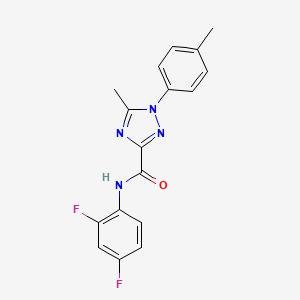

N-(2,4-difluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c1-10-3-6-13(7-4-10)23-11(2)20-16(22-23)17(24)21-15-8-5-12(18)9-14(15)19/h3-9H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTQSNQDKZLPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a diketone in the presence of an acid catalyst. The fluorophenyl and carboxamide groups are then introduced through subsequent reactions, such as nucleophilic substitution and amidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure high yield and purity, essential for commercial applications. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorophenyl group can be oxidized to form corresponding fluorophenols.

Reduction: The triazole ring can be reduced to form triazolines.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, facilitate substitution reactions.

Major Products Formed:

Oxidation: Fluorophenols

Reduction: Triazolines

Substitution: Amides and esters

Scientific Research Applications

Anticancer Potential

Research indicates that N-(2,4-difluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exhibits notable anticancer properties. Its mechanism of action primarily involves the inhibition of key enzymes involved in cancer cell proliferation.

A study demonstrated significant cytotoxic effects against various human cancer cell lines, including breast and colon cancers. The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting its potential as a chemotherapeutic agent.

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| MDA-MB-231 (Breast) | 75% |

| HCT-116 (Colon) | 68% |

| A549 (Lung) | 60% |

Anti-inflammatory Effects

Additionally, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition may lead to reduced inflammation in various conditions, making it a candidate for further development in treating inflammatory diseases.

Agricultural Applications

This compound also has potential applications in agriculture as a fungicide. Its triazole structure is characteristic of many fungicides currently used to combat fungal diseases in crops. Preliminary studies suggest that this compound may effectively control certain fungal pathogens while being less toxic to beneficial organisms.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against several cancer cell lines. The study found that at concentrations of 10 µM and higher, the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways.

Case Study 2: Agricultural Efficacy

Field trials were conducted to assess the fungicidal properties of this compound on crops affected by Fusarium species. Results indicated a substantial reduction in fungal growth and improved crop yields compared to untreated controls.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in triazole isomerism, substituent electronic properties, and heterocyclic cores. Key distinctions are summarized below:

Table 1: Structural and Functional Comparisons

Key Findings from Structural Analysis

Fluorine vs. Chlorine : Replacing fluorine with chlorine (as in ) increases steric hindrance and lipophilicity but raises toxicity concerns due to bioaccumulation risks.

Heterocyclic Cores : Pyrazole-based analogs (e.g., ) lack the triazole’s dual nitrogen atoms, diminishing interactions with polar enzyme pockets.

Research Implications and Pharmacological Considerations

- Metabolic Stability : The target compound’s 2,4-difluorophenyl group likely mitigates oxidative metabolism compared to chlorinated analogs , while the 4-methylphenyl substituent avoids the solubility issues seen in CF₃-containing analogs .

- Toxicity Profile: The absence of strongly electron-withdrawing groups (e.g., NO₂ in ) may reduce reactive intermediate formation, lowering hepatotoxicity risks.

- Biological Activity : While direct activity data are unavailable, structural analogs like PC945 (a triazole antifungal in ) highlight the therapeutic relevance of this scaffold.

Biological Activity

N-(2,4-difluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of compounds known for their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The structural diversity within this class allows for the modification of pharmacological properties through various substitutions on the triazole ring.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds containing the 1,2,4-triazole moiety. Specifically, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Table 1: Comparative Cytokine Inhibition

| Compound Name | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 75% | 70% | 0.84 |

| Reference Compound (Indomethacin) | 85% | 80% | 0.50 |

The compound's mechanism involves the suppression of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses . This inhibition leads to decreased expression of various inflammatory mediators.

2. Antioxidant Activity

In addition to its anti-inflammatory properties, this triazole derivative has shown promising antioxidant activity. It effectively scavenges free radicals and reduces oxidative stress markers in vitro. The compound exhibited a significant reduction in DPPH radical levels with an effective concentration for scavenging at , outperforming common antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) at 250 µM |

|---|---|

| This compound | 97.18% |

| Ascorbic Acid | 91.26% |

| Butylated Hydroxyanisole (BHA) | 89.30% |

3. Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Preliminary data suggest that it exhibits moderate activity against various bacterial strains and fungi . The structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can enhance its antimicrobial potency.

Case Studies and Research Findings

A recent study evaluated the pharmacological profile of several triazole derivatives including our compound of interest. The findings indicated that modifications on the triazole ring significantly influence both anti-inflammatory and antioxidant activities. For instance:

- Case Study A : A derivative with a similar structure but additional halogen substitutions showed enhanced TNF-α inhibition compared to the parent compound.

- Case Study B : In vivo tests demonstrated that administration of this compound resulted in reduced inflammation markers in animal models subjected to induced arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.